3-Methyl-2,2'-bipyridine

Overview

Description

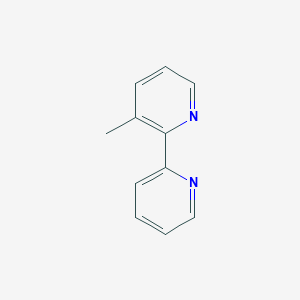

3-Methyl-2,2'-bipyridine is a heterocyclic compound with a unique structure that includes two pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2,2'-bipyridine can be synthesized through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures . The reaction proceeds with high selectivity and yields, making it a greener alternative to traditional batch processes.

Industrial Production Methods

Industrial production of this compound often involves the use of vapor-phase reactors. For instance, Ni-Co ferrite catalysts can be used for the alkylation of pyridine with methanol, producing 2-, 3-methylpyridines, and 2,6-lutidine as major products . This method is efficient and scalable, suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,2'-bipyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium halides in polar solvents.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated pyridine compounds.

Scientific Research Applications

3-Methyl-2,2'-bipyridine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an anti-fibrotic agent.

Medicine: Explored for its role in drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the synthesis of fine chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2,2'-bipyridine involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2-Methylpyridine: A simpler analog with one pyridine ring.

2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a second pyridine ring.

2-Pyridone: A structurally related compound with a carbonyl group.

Uniqueness

3-Methyl-2,2'-bipyridine is unique due to its dual pyridine ring structure, which imparts distinct chemical and physical properties. This structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

3-Methyl-2,2'-bipyridine is a derivative of the bipyridine family, which has garnered interest in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with metal ions, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C₁₁H₁₀N₂) features two pyridine rings connected by a carbon-carbon bond with a methyl group at the 3-position of one of the rings. This structure allows for various coordination chemistry applications, particularly in forming complexes with transition metals.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its metal complexes. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Case Study: Antibacterial Screening

In a study assessing the antibacterial activity of this compound and its metal complexes, the following results were observed:

| Compound | Gram-Negative (E. coli) | Gram-Positive (B. cereus) |

|---|---|---|

| Kanamycin | 32 mm | 35 mm |

| This compound | 4 mm | 4 mm |

| Cu(3-Methyl-2,2'-bipy)₂ | 20 mm | 22 mm |

| Ni(3-Methyl-2,2'-bipy)₂ | 18 mm | 15 mm |

The data indicates that while the free ligand exhibited minimal antibacterial activity, its metal complexes showed enhanced effects against both gram-negative and gram-positive bacteria. This enhancement is attributed to chelation, which increases the bioavailability of the active species .

The biological activity observed can be linked to the presence of functional groups in the ligand that facilitate interactions with microbial targets. The imine group present in many bipyridine derivatives is believed to play a crucial role in their mechanism of action by forming stable complexes with essential metal ions within microbial cells.

Metal Complexation

The ability of this compound to form stable complexes with transition metals such as copper and nickel enhances its biological activity. These metal complexes can exhibit unique properties that differ significantly from those of the free ligand.

Table: Metal Complexes and Their Biological Activities

| Complex | Metal Ion | Activity |

|---|---|---|

| Cu(3-Methyl-2,2'-bipy)₂ | Copper | Strong antibacterial |

| Ni(3-Methyl-2,2'-bipy)₂ | Nickel | Moderate antibacterial |

The coordination of metals not only improves solubility but also aids in targeting specific biological pathways within pathogens .

Therapeutic Applications

Given its antimicrobial properties, this compound is being explored for potential therapeutic applications. The compound's ability to act as a ligand in metal-based drugs may lead to new treatments for infections caused by resistant bacterial strains.

Properties

IUPAC Name |

3-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIHWYXRPSNKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983450 | |

| Record name | 3-Methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64859-47-8 | |

| Record name | Bipyridine, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064859478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.